molecular formula C10H12N2O B1367625 1-Phenylpiperazin-2-one CAS No. 90917-86-5

1-Phenylpiperazin-2-one

Cat. No.: B1367625
CAS No.: 90917-86-5
M. Wt: 176.21 g/mol
InChI Key: YWUNGYFXNDOGNZ-UHFFFAOYSA-N
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Description

1-Phenylpiperazin-2-one is a chemical compound that features a piperazine ring with a phenyl group attached to it

Biochemical Analysis

Biochemical Properties

1-Phenylpiperazin-2-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit acetylcholinesterase, an enzyme responsible for breaking down acetylcholine, thereby potentially enhancing cholinergic neurotransmission . Additionally, this compound interacts with cytochrome P450 enzymes, which are involved in the metabolism of many drugs . These interactions highlight the compound’s potential in modulating biochemical pathways.

Cellular Effects

This compound influences various cellular processes. It has been observed to induce apoptosis in human cervical cancer HeLa cells through oxidative stress-mediated intrinsic mitochondrial pathways . This compound also affects cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the levels of pro-inflammatory cytokines such as TNF-α and IL-1β, thereby impacting inflammatory responses .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it competitively inhibits the C1s protease, a component of the classical complement pathway, by binding to its substrate recognition site . This inhibition can modulate immune responses and inflammation. Additionally, this compound can alter gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that the compound remains stable under normal storage conditions but may degrade under extreme conditions . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained effects on cellular function, including prolonged enzyme inhibition and modulation of gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has shown anticonvulsant activity, while higher doses may lead to toxicity . The compound’s therapeutic window is crucial for its potential use in clinical settings. Studies have also indicated threshold effects, where certain dosages are required to achieve significant biological activity .

Metabolic Pathways

This compound is involved in various metabolic pathways. It undergoes phase I and phase II metabolic reactions, primarily mediated by cytochrome P450 enzymes . These reactions include oxidation, reduction, and conjugation, leading to the formation of metabolites that are excreted from the body. The compound’s metabolism can affect its pharmacokinetics and pharmacodynamics.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It has been shown to interact with membrane transporters, facilitating its uptake and distribution . The compound’s localization and accumulation in different tissues can influence its biological activity and therapeutic potential.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. It is known to localize in the mitochondria, where it can induce oxidative stress and apoptosis . Additionally, the compound may be directed to specific cellular compartments through targeting signals and post-translational modifications . This localization is crucial for its role in modulating cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Phenylpiperazin-2-one can be synthesized through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For example, the reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines, which can then be deprotected to yield this compound .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of specific catalysts and controlled reaction environments to facilitate the cyclization and deprotection steps efficiently.

Chemical Reactions Analysis

Types of Reactions

1-Phenylpiperazin-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into different reduced forms, depending on the reagents used.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce different functional groups into the piperazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.

    Substitution: Nucleophilic reagents such as amines and halides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized piperazine derivatives, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

Comparison with Similar Compounds

1-Phenylpiperazin-2-one can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-phenylpiperazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c13-10-8-11-6-7-12(10)9-4-2-1-3-5-9/h1-5,11H,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWUNGYFXNDOGNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)CN1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60551083
Record name 1-Phenylpiperazin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60551083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90917-86-5
Record name 1-Phenylpiperazin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60551083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-phenylpiperazin-2-one
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 4-benzyl-1-phenylpiperazin-2-one (13.0 g, 48.8 mmol), 10% palladium on carbon (700 mg), and acetic acid (150 mL) was stirred under hydrogen at atmospheric pressure for 3 hours. The reaction was purged with nitrogen and filtered through a bed of celite. The filtrate was concentrated and the residue was purified via silica gel chromatography using 10% MeOH in CH2Cl2 to obtain the desired piperazinone as a white solid (8.3 g, 146.8 mmol, 96% yield). 1H NMR (400 MHz, CDCl3) δ 7.43-7.38 (m, 2H), 7.30-7.26 (m, 3H), 3.70-3.67 (m, 4H), 3.35 (s, 1H), 3.22 (t, J=5.5 Hz, 2H). LC/MS (10%-99% CH3CN (0.035% TFA)/H2O (0.05% TFA)), m/z: M+1 obs=177.2; tR=0.44 min.
Name
4-benzyl-1-phenylpiperazin-2-one
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
700 mg
Type
catalyst
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Yield
96%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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